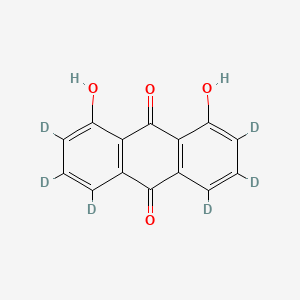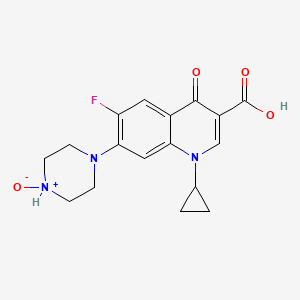
Brombuterol-d9 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Ultrasensitive Detection and Quantification
Brombuterol, a β-adrenergic agonist, has seen significant application in the enhancement of lean meat-to-fat ratios in animal feed, raising concerns due to its potential consumer health impact. Research has led to the development of advanced, ultrasensitive detection methods for brombuterol residues in biological samples. For instance, a surface-enhanced Raman scattering (SERS)-based lateral flow immunochromatographic assay (FLIA) has been innovated for the quantitative determination of brombuterol in swine liver, pork, and feed samples. This method utilizes Ag@Au core-shell bimetallic nanoparticles, demonstrating high sensitivity with a detection limit as low as 0.11 pg mL-1. The recoveries of brombuterol from spiked samples ranged from 87.27-100.16%, showcasing the method's reliability for rapid detection in various matrices (Huang, Guo, Li, & Deng, 2020).
Another method involved the use of a competitive enzyme-linked immunosorbent assay (ELISA) for detecting brombuterol in tissue and feed samples. This approach employed directly linked brombuterol to carrier proteins, achieving an impressive sensitivity with a detection limit of 0.007 ng mL-1. It highlighted minimal cross-reactivity with other compounds, ensuring specific detection capabilities (Du, Chu, Yang, Zhao, Li, She, Zhang, & Deng, 2016).
Stable Isotope Labeling Applications
The role of Brombuterol-d9 Hydrochloride extends into the realm of stable isotope labeling. For instance, a method employing in-advance stable isotope labeling for the simultaneous quantification of acidic plant hormones in Arabidopsis thaliana highlighted the use of Bromocholine bromide and its deuterated counterpart for enhancing sensitivity and reliability in the quantification of multiple plant hormones. This approach demonstrated potential for deepening understanding of plant hormone crosstalk mechanisms (Sun, Ouyang, Chu, Yan, Yu, Li, Yang, & Yan, 2014).
Synthesis and Analytical Standards
Research on the synthesis of stable isotope-labeled compounds, including Brombuterol-d9, has provided essential tools for analytical chemistry, allowing for precise quantification and method development in various analytical contexts. The synthesis processes achieve high isotopic abundance and purity, confirming their structures through NMR and mass spectrometry, which supports their use in developing sensitive and accurate analytical methods (Tu, Zhong, Wang, Pan, Xu, Yang, & Luo, 2016).
Mechanism of Action
Target of Action
Bromobuterol-d9, also known as Brombuterol-d9 Hydrochloride, primarily targets the β-adrenergic receptor . The β-adrenergic receptors are part of the G protein-coupled receptor superfamily and play a crucial role in the regulation of heart rate, bronchial muscle tone, and metabolism. By acting on these receptors, Bromobuterol-d9 can influence various physiological processes.
Mode of Action
As a β-adrenergic receptor agonist , Bromobuterol-d9 binds to the β-adrenergic receptors, mimicking the action of epinephrine and norepinephrine, natural hormones in the body . This binding triggers a series of intracellular events, leading to the activation of the enzyme adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The elevated levels of cAMP lead to various physiological responses, such as relaxation of bronchial smooth muscle and increased heart rate.
Result of Action
The molecular and cellular effects of Bromobuterol-d9’s action primarily involve the relaxation of bronchial smooth muscle and an increase in heart rate due to its agonistic action on β-adrenergic receptors . These effects make it potentially useful in the treatment of conditions like asthma and other obstructive airway diseases.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Bromobuterol-d9 interacts with β-adrenergic receptors as an agonist . The nature of this interaction involves the binding of Bromobuterol-d9 to the receptor, which triggers a series of biochemical reactions within the cell .
Cellular Effects
The effects of Bromobuterol-d9 on cells are primarily mediated through its interaction with β-adrenergic receptors
Molecular Mechanism
Bromobuterol-d9 exerts its effects at the molecular level through its agonistic action on β-adrenergic receptors . This interaction can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
Bromobuterol-d9 is likely to be involved in metabolic pathways related to β-adrenergic signaling, given its role as a β-adrenergic receptor agonist
Properties
IUPAC Name |
1-(4-amino-3,5-dibromophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPFKIAOVSGRSY-KYRNGWDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br2ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide](/img/no-structure.png)
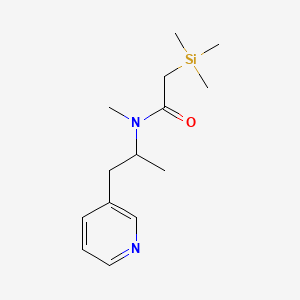

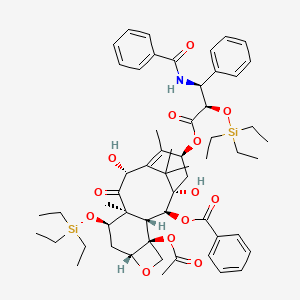
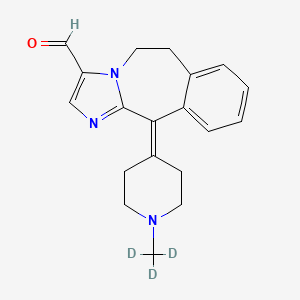

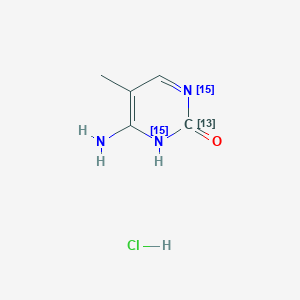



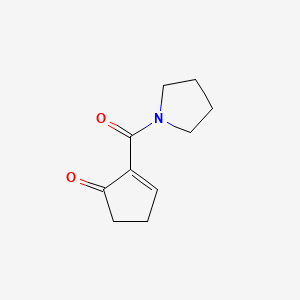
![2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene](/img/structure/B587832.png)
